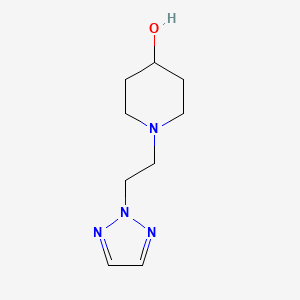

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[2-(triazol-2-yl)ethyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c14-9-1-5-12(6-2-9)7-8-13-10-3-4-11-13/h3-4,9,14H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPWLIIFEPHHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol typically involves a multi-step process

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydrotriazole derivative.

Substitution: Formation of halide or amine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound exhibits unique chemical properties due to the positioning of the triazole ring, which influences its reactivity and biological activity. The primary target of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is the Carbonic Anhydrase-II enzyme. This enzyme catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of this enzyme can disrupt physiological processes related to acid-base balance and gas exchange in biological systems.

Chemistry

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol serves as a valuable building block in synthetic chemistry. Its structure allows for the synthesis of more complex molecules that can be utilized in various chemical reactions.

Biology

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity : Studies indicate that derivatives of triazole-based compounds exhibit significant antimicrobial effects against various pathogens. For example, certain derivatives have shown effective inhibition against fungal strains like Candida auris with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL.

Medicine

In medicinal chemistry, this compound is explored for its potential role in drug development:

- Enzyme Inhibition : Its ability to inhibit Carbonic Anhydrase-II suggests potential applications in treating conditions related to acid-base imbalances such as glaucoma and respiratory disorders.

Industry

The compound is also utilized in industrial applications:

- Material Development : It is being explored for use as a stabilizer in various formulations and the development of new materials due to its unique chemical properties.

The biological activities of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol have been extensively studied:

Antimicrobial Activity

Research demonstrates that piperidine-based triazoles possess significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial and fungal strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study evaluated its anti-proliferative activity against several human cancer cell lines using the MTT assay. The results indicated that derivatives exhibited varying degrees of cytotoxicity depending on their structural modifications:

| Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular Carcinoma (HePG-2) | X.XX |

| Breast Cancer (MCF-7) | X.XX |

| Prostate Cancer (PC-3) | X.XX |

| Colorectal Cancer (HCT116) | X.XX |

These findings suggest that modifications to the triazole moiety can enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enhancing its catalytic properties. The piperidine moiety can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol with structurally related compounds from the evidence:

Key Observations

- Piperidine vs. Piperazine : Suvorexant employs a piperazine ring, which may enhance receptor binding through additional nitrogen lone pairs, whereas the piperidin-4-ol in the target compound offers a hydroxyl group for hydrogen bonding .

- Substituent Position : The hydroxyl group at the 4-position (target compound) vs. 3-position () could influence solubility and target engagement.

Methodological Considerations for Structural Analysis

The structural elucidation and comparison of such compounds rely on crystallographic tools referenced in the evidence:

- SHELX Suite : Used for refining small-molecule crystal structures, critical for determining bond lengths, angles, and conformational preferences .

- Mercury CSD : Enables visualization of packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the triazole or hydroxyl groups) .

- WinGX/ORTEP : Supports molecular geometry analysis and anisotropic displacement modeling, which could differentiate piperidine conformers in related compounds .

Biological Activity

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is a compound characterized by a piperidine ring substituted with a triazole moiety. This structure suggests potential biological activity, particularly in pharmacological applications. The compound has garnered attention for its interaction with the Carbonic Anhydrase-II enzyme, which plays a crucial role in various physiological processes.

The primary biological activity of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is linked to its inhibition of the Carbonic Anhydrase-II enzyme. This enzyme catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. The inhibition of this enzyme can disrupt acid-base balance and gas exchange in biological systems.

Key Points:

- Target Enzyme: Carbonic Anhydrase-II

- Mode of Action: Direct binding to active site residues

- Biochemical Pathways Affected: Carbon dioxide hydration and bicarbonate dehydration

Pharmacokinetics

Early studies suggest that 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol may exhibit favorable drug-like properties. However, comprehensive pharmacokinetic studies are necessary to confirm its absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activity Studies

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of piperidine-based triazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives demonstrate effective inhibition against fungal strains such as Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Anticancer Properties

The structural characteristics of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol suggest potential anticancer activity. Triazole-containing compounds have been reported to induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole ring is often correlated with enhanced anticancer activity due to its ability to interact with biomolecular targets .

Table 1: Summary of Biological Activities

Synthetic Routes and Derivatives

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol typically involves multi-step chemical reactions that allow for the introduction of various functional groups. This versatility enables the development of derivatives with enhanced biological activity.

Common Synthetic Strategies:

- Oxidation: Hydroxyl group oxidation to form ketones.

- Reduction: Reduction of the triazole ring.

- Substitution: Functional group modifications at the hydroxyl site.

Q & A

Q. What are the key considerations for optimizing the synthetic route of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol?

The synthesis of this compound requires careful selection of reaction conditions due to the reactivity of the triazole and piperidine moieties. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) should be monitored for regioselectivity and purity. Post-synthetic purification methods, such as recrystallization from methanol (as described in analogous triazole derivatives), can improve yield and purity . Thin-layer chromatography (TLC) is critical for tracking reaction progress, with mobile phases adjusted based on polarity differences between intermediates and products .

Q. How is the structural conformation of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol characterized in crystallographic studies?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and spatial arrangements. For related triazole-piperidine hybrids, X-ray studies reveal deviations in piperidine ring puckering (e.g., chair vs. boat conformations) and intermolecular hydrogen bonding patterns (e.g., O–H···N interactions involving the hydroxyl group), which influence stability and solubility . Mean C–C bond lengths of ~1.54 Å and R factors <0.06 are typical benchmarks for reliable structural data .

Intermediate-Advanced Questions

Q. How can theoretical frameworks guide the design of biological activity studies for this compound?

A conceptual framework rooted in receptor-ligand interaction theory is essential. For example, molecular docking simulations can predict binding affinities to targets like serotonin or dopamine receptors, leveraging the compound’s piperidine moiety as a pharmacophore. Evidence from analogous piperidine derivatives suggests that substituents on the triazole ring modulate selectivity for neurotransmitter transporters . This theoretical alignment ensures hypothesis-driven experiments, such as in vitro receptor binding assays, to validate computational predictions .

Q. What experimental designs are suitable for resolving contradictions in solubility and stability data across studies?

Controlled experiments using randomized block designs (e.g., split-plot arrangements with variables like pH, solvent polarity, and temperature) can isolate factors affecting solubility. For example, conflicting stability data in aqueous vs. DMSO solutions (as noted in fluorophenyl-piperidine analogs) may arise from protonation state changes in the piperidine nitrogen . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying degradation products under varying conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

SAR analysis requires iterative synthesis and bioactivity testing. For example:

- Step 1: Modify the triazole substituents (e.g., methyl, phenyl) to assess steric/electronic effects on receptor binding.

- Step 2: Evaluate the hydroxyl group’s role in hydrogen bonding via methylation or acetylation.

- Step 3: Cross-correlate in vitro bioactivity (e.g., IC₅₀ values) with computational parameters like LogP and polar surface area.

This approach, validated in benzimidazole-piperidine hybrids, identifies key pharmacophoric elements .

Q. What methodologies address challenges in detecting and quantifying low-abundance metabolites of this compound in biological systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace metabolite detection. For example, oxidation of the piperidine ring or triazole cleavage products can be identified using high-resolution MS (HRMS) and isotopic labeling . Parallel in silico metabolism prediction tools (e.g., BioTransformer) enhance metabolite identification accuracy .

Methodological Replication and Validation

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

Standardized protocols for synthesis (e.g., reagent purity thresholds, inert atmosphere conditions) and analytical validation (e.g., NMR δ-value referencing, HPLC column specifications) are critical. Publicly available spectral libraries (e.g., PubChem) provide benchmarks for ¹H/¹³C NMR and IR data cross-verification . Collaborative inter-laboratory studies, as seen in pharmacopeial assays, reduce variability in bioactivity measurements .

Q. What strategies reconcile discrepancies between computational binding predictions and experimental results?

Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protein flexibility) and validate with advanced methods like molecular dynamics (MD) simulations. For instance, discrepancies in piperidine-containing compounds’ binding to GPCRs often arise from neglecting receptor conformational changes during docking . Experimental techniques like surface plasmon resonance (SPR) provide kinetic data (kon/koff rates) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.